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Compound Name: 1-bromo-3-fluorocyclopentane

Cat. No.: B6181661 Get Quote

Part 1: The Mechanistic Crossroads:
Substitution vs. Elimination
Any analysis must begin with a firm grasp of the four key pathways available to a secondary

haloalkane. 1-Bromo-3-fluorocyclopentane, being a secondary bromide, sits at a crucial

junction where reaction conditions can tip the balance in favor of one mechanism over the

others.

SN2 (Bimolecular Nucleophilic Substitution): A single, concerted step where a nucleophile

attacks the electrophilic carbon, displacing the bromide leaving group in a backside attack.

This mechanism is sensitive to steric hindrance and results in an inversion of

stereochemistry.[1][2]

SN1 (Unimolecular Nucleophilic Substitution): A two-step process initiated by the departure

of the leaving group to form a planar carbocation intermediate. This intermediate is then

captured by a nucleophile. This pathway is favored by polar protic solvents and leads to a

racemic or near-racemic mixture of products.[3][4]

E2 (Bimolecular Elimination): A concerted, single-step reaction where a base removes a β-

hydrogen while the leaving group departs, forming a double bond. A critical requirement is an

anti-periplanar (180°) arrangement of the β-hydrogen and the leaving group.[5][6]
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E1 (Unimolecular Elimination): A two-step pathway that shares the same initial carbocation

formation step as the SN1 mechanism. In the second step, a weak base removes a β-

hydrogen to form the alkene. It directly competes with the SN1 pathway.[7][8]

The interplay between these pathways is dictated by factors such as the strength and steric

bulk of the nucleophile/base and the polarity of the solvent.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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